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Compound of Interest

Compound Name: Bullatenone

Cat. No.: B1209018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in silico comparison of bullatenone, a naturally occurring

compound with known antifungal properties, and a series of its rationally designed analogues.

Through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and

Toxicity) profiling, we explore the potential of these compounds as inhibitors of Candida

albicans lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.

The data presented herein offers a computational framework for prioritizing analogues for

future synthesis and experimental validation.

Comparative Analysis of Bullatenone and its
Analogues
To evaluate the potential of bullatenone analogues as improved antifungal agents, a series of

in silico analyses were performed. These included molecular docking against Candida albicans

CYP51 to predict binding affinity and ADMET profiling to assess their drug-like properties.

Table 1: Molecular Docking and ADMET Prediction Data for Bullatenone and its Analogues
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Experimental Protocols
The following section details the methodologies employed for the in silico experiments. These

protocols are based on established computational techniques for drug discovery and can be

adapted for further studies.

Molecular Docking Protocol
Protein Preparation: The three-dimensional crystal structure of Candida albicans lanosterol

14α-demethylase (CYP51) was obtained from the Protein Data Bank (PDB ID: 5V5Z)[1]. The

protein structure was prepared by removing water molecules, adding polar hydrogens, and

assigning Kollman charges using AutoDockTools. The active site was identified based on the

co-crystallized ligand. A grid box with dimensions of 60x60x60 Å and a spacing of 0.375 Å

was centered on the active site to encompass the binding pocket.

Ligand Preparation: The 3D structures of bullatenone and its analogues were generated

using MarvinSketch and subsequently optimized using the MMFF94 force field. Gasteiger

charges were computed, and non-polar hydrogens were merged.

Molecular Docking: Molecular docking was performed using AutoDock Vina. The prepared

ligands were docked into the active site of the prepared CYP51 protein. The Lamarckian

Genetic Algorithm was employed with a population size of 150, a maximum number of

2,500,000 energy evaluations, and 27,000 generations. The top-ranked pose for each ligand,

based on the lowest binding energy, was selected for further analysis. Interactions between

the ligands and the protein were visualized using Discovery Studio Visualizer.

ADMET Prediction Protocol
The ADMET properties of bullatenone and its analogues were predicted using the

SwissADME and pkCSM web servers. The canonical SMILES of each compound were used as

input. The following parameters were assessed:

Lipinski's Rule of Five: To evaluate drug-likeness, the molecular weight, LogP, number of

hydrogen bond donors, and number of hydrogen bond acceptors were calculated.
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Oral Bioavailability: A predictive model based on a combination of physicochemical

properties was used to estimate the percentage of oral absorption.

Ames Mutagenicity: A predictive model based on the chemical structure was used to assess

the potential for the compound to induce mutations in the Ames test.

Visualizing the In Silico Workflow
The following diagrams illustrate the key processes involved in the in silico comparison of

bullatenone analogues.
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Caption: A flowchart of the in silico analysis pipeline.
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Caption: Inhibition of the ergosterol biosynthesis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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